Dextrotiroxina sódica

Descripción general

Descripción

Aplicaciones Científicas De Investigación

D-Thyroxine sodium salt has been studied for various scientific research applications, including:

Chemistry: Used as a model compound to study iodination and coupling reactions.

Biology: Investigated for its effects on lipid metabolism and thyroid hormone pathways.

Medicine: Explored as a potential treatment for hyperlipidemia and other lipid disorders.

Industry: Used in the production of diagnostic reagents and radioimmunoassay kits.

Mecanismo De Acción

Target of Action

Dextrothyroxine Sodium, the dextrorotary isomer of synthetic thyroxine, primarily targets the liver . It acts as an antihyperlipidemic agent . Inherently, it will also bind to thyroid receptors and as it is a prohormone, it will bind as a substrate to iodide peroxidase .

Mode of Action

It is known to stimulate the formation of low-density lipoprotein (ldl) in the liver and, to a much greater extent, increase the catabolism of ldl . This leads to increased excretion of cholesterol and bile acids via the biliary route into the feces, resulting in a reduction in serum cholesterol and LDL . Dextrothyroxine Sodium has no significant effect on high-density lipoproteins (HDL) .

Biochemical Pathways

Dextrothyroxine Sodium affects the lipid metabolism pathway. It stimulates the formation and catabolism of LDL in the liver . This leads to increased excretion of cholesterol and bile acids, which are key components of the lipid metabolism pathway .

Pharmacokinetics

It is known that the compound acts primarily in the liver .

Result of Action

The action of Dextrothyroxine Sodium leads to a reduction in serum cholesterol and LDL . This is achieved through the increased formation and catabolism of LDL in the liver, leading to increased excretion of cholesterol and bile acids .

Análisis Bioquímico

Biochemical Properties

Dextrothyroxine Sodium interacts with various biomolecules in the body. It binds to thyroid receptors and acts as a substrate to iodide peroxidase . This interaction plays a significant role in its biochemical reactions. The compound is synthesized via the iodination of tyrosines (monoiodotyrosine) and the coupling of iodotyrosines (diiodotyrosine) in the thyroglobulin .

Cellular Effects

Dextrothyroxine Sodium has a broad spectrum of stimulatory effects on cell metabolism . It influences cell function by affecting cell signaling pathways and gene expression. It stimulates the formation of low-density lipoprotein (LDL) in the liver and increases the catabolism of LDL . This leads to increased excretion of cholesterol and bile acids via the biliary route into the feces, resulting in a reduction in serum cholesterol and LDL .

Molecular Mechanism

The molecular mechanism of Dextrothyroxine Sodium is not completely understood. It is known to bind to thyroid receptors and act as a substrate to iodide peroxidase . It stimulates the formation of LDL in the liver and increases the catabolism of LDL . This leads to increased excretion of cholesterol and bile acids, resulting in a reduction in serum cholesterol and LDL .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects on lowering cholesterol levels are significant .

Metabolic Pathways

Dextrothyroxine Sodium is involved in the metabolic pathway of cholesterol regulation . It stimulates the formation of LDL in the liver and increases the catabolism of LDL . This leads to increased excretion of cholesterol and bile acids, resulting in a reduction in serum cholesterol and LDL .

Transport and Distribution

It is known to bind to thyroid receptors .

Subcellular Localization

It is known to bind to thyroid receptors , suggesting that it may be localized in the areas where these receptors are present.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of dextrothyroxine sodium involves the iodination of tyrosines (monoiodotyrosine) and the coupling of iodotyrosines (diiodotyrosine) in the thyroglobulin . The process includes several steps:

Iodination: Tyrosine residues in thyroglobulin are iodinated to form monoiodotyrosine and diiodotyrosine.

Coupling: The iodotyrosines are then coupled to form thyroxine.

Purification: The synthesized thyroxine is purified and converted to its dextrorotary isomer, dextrothyroxine.

Industrial Production Methods: Industrial production of dextrothyroxine sodium follows similar synthetic routes but on a larger scale. The process involves:

Large-scale iodination and coupling reactions: These are carried out in industrial reactors.

Purification and crystallization: The product is purified through crystallization and other purification techniques to obtain high-purity dextrothyroxine sodium.

Análisis De Reacciones Químicas

Types of Reactions: D-Thyroxine sodium salt undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various iodinated derivatives.

Reduction: Reduction reactions can convert it back to its precursor forms.

Substitution: Halogen substitution reactions can occur, leading to different iodinated compounds.

Common Reagents and Conditions:

Oxidizing agents: Such as hydrogen peroxide or iodine.

Reducing agents: Such as sodium borohydride.

Substitution reagents: Such as halogenating agents.

Major Products: The major products formed from these reactions include various iodinated derivatives and reduced forms of dextrothyroxine .

Comparación Con Compuestos Similares

Levothyroxine: The levorotary isomer of thyroxine, commonly used to treat hypothyroidism.

Liothyronine: A synthetic form of triiodothyronine (T3), used to treat hypothyroidism.

Desiccated Thyroid Extract: A natural form of thyroid hormone derived from animal thyroid glands.

Comparison:

Dextrothyroxine vs. Levothyroxine: Dextrothyroxine is primarily studied for its lipid-lowering effects, while levothyroxine is widely used for thyroid hormone replacement therapy.

Dextrothyroxine vs. Liothyronine: Liothyronine is more potent and acts faster than dextrothyroxine, making it suitable for acute thyroid hormone replacement.

Dextrothyroxine vs. Desiccated Thyroid Extract: Desiccated thyroid extract contains a mixture of thyroxine and triiodothyronine, while dextrothyroxine is a pure synthetic compound.

D-Thyroxine sodium salt stands out due to its unique lipid-lowering properties, which are not observed in other thyroid hormone analogs .

Propiedades

Número CAS |

137-53-1 |

|---|---|

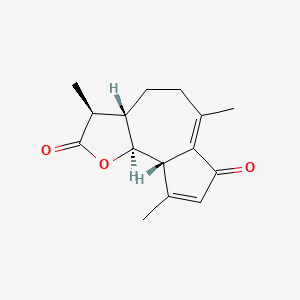

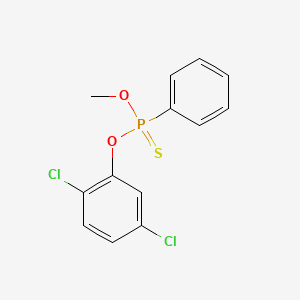

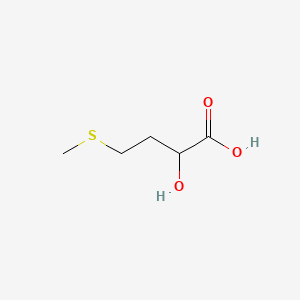

Fórmula molecular |

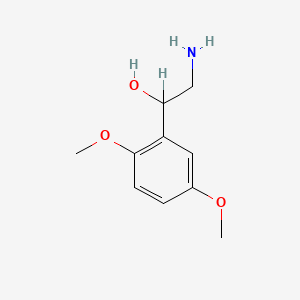

C15H11I4NNaO4 |

Peso molecular |

799.86 g/mol |

Nombre IUPAC |

sodium;4-[4-[(2R)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenolate |

InChI |

InChI=1S/C15H11I4NO4.Na/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;/h1-2,4-5,12,21H,3,20H2,(H,22,23);/t12-;/m1./s1 |

Clave InChI |

BRLSOHUOWVCKNI-UTONKHPSSA-N |

SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.[Na+] |

SMILES isomérico |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@H](C(=O)O)N.[Na] |

SMILES canónico |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N.[Na] |

Apariencia |

Solid powder |

Key on ui other cas no. |

137-53-1 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Choloxin D Thyroxine D-T4 Thyroid Hormone D-Thyroxine Dextrothyroxine Dextrothyroxine Sodium Sodium Dextrothyroxine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What were the initial hopes for using Dextrothyroxine sodium to treat cardiovascular disease?

A1: Researchers hypothesized that Dextrothyroxine sodium could potentially slow down atherosclerosis, a key contributor to cardiovascular disease. This was based on long-standing evidence suggesting that thyroid deficiency promotes atherosclerosis, while thyroid hormone replacement therapy appeared to have protective effects [, ]. The Coronary Drug Project, a large-scale clinical trial, included Dextrothyroxine sodium to investigate this potential benefit [].

Q2: Why was Dextrothyroxine sodium considered as a treatment option for hypercholesterolemia?

A2: Dextrothyroxine sodium was investigated as a hypocholesterolemic agent due to its ability to reduce serum cholesterol levels []. It was thought to offer a potential treatment option for individuals with elevated cholesterol, a known risk factor for cardiovascular disease.

Q3: Were there any concerns regarding the use of Dextrothyroxine sodium in patients with coronary heart disease?

A3: Yes, despite the initial hopes, concerns arose regarding the safety of Dextrothyroxine sodium, particularly in individuals with pre-existing coronary heart disease. The Physician's Desk Reference even listed it as contraindicated for such patients []. One study noted that Dextrothyroxine sodium was suspected of potentially accelerating the degradation of vitamin K-dependent clotting factors, which are essential for blood coagulation [].

Q4: What led to the discontinuation of Dextrothyroxine sodium in the Coronary Drug Project?

A4: The Coronary Drug Project discontinued the use of Dextrothyroxine sodium due to concerns about adverse effects potentially linked to levothyroxine sodium contamination []. Analysis revealed that commercially available Dextrothyroxine sodium contained a small percentage of levothyroxine sodium, another thyroid hormone with more potent metabolic effects []. This contamination raised concerns about potential negative impacts on heart health, particularly in patients already at risk for coronary artery disease.

Q5: Why was the choice of Dextrothyroxine sodium over other thyroid hormone preparations questioned?

A5: Some researchers criticized the selection of Dextrothyroxine sodium over natural thyroid hormone preparations like desiccated thyroid or levothyroxine sodium []. They argued that while Dextrothyroxine sodium might have less metabolic activity per unit of weight, effective dosages of desiccated thyroid or levothyroxine sodium proved superior in reducing serum lipids [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.